![molecular formula C27H28F2N6O3 B2810641 1-ethyl-6-(4-fluorobenzyl)-4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1357763-17-7](/img/structure/B2810641.png)
1-ethyl-6-(4-fluorobenzyl)-4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include its appearance and any notable physical characteristics.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and selectivity.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Antagonist Activity on Serotonin and Dopamine Receptors
Research has shown that derivatives of the compound have been synthesized and evaluated for their antagonist activity on serotonin (5-HT2) and dopamine receptors. For example, a study by Watanabe et al. reported the synthesis of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, which exhibited potent 5-HT2 antagonist activity, indicating their potential use in neurological disorders treatment (Watanabe et al., 1992).
Herbicidal Activity
Derivatives have also been synthesized for potential agricultural applications, such as herbicidal activity. A study by Li et al. described the facile synthesis of novel herbicidal 1-phenyl-piperazine-2,6-diones, demonstrating significant herbicidal activity, suggesting these derivatives could be developed into new agrochemical agents (Li et al., 2005).
Antimicrobial Activity
In the realm of antimicrobial research, derivatives have been synthesized and evaluated for their antimicrobial activities. Yurttaş et al. synthesized new dithiocarbamate derivatives bearing thiazole/benzothiazole rings and tested them against various microorganism strains, finding some compounds with high antimicrobial activity, which could be valuable in developing new antimicrobial agents (Yurttaş et al., 2016).
Anticancer Activity
Furthermore, derivatives have shown promise in oncology research. Liu et al. synthesized a compound with distinct effective inhibition on the proliferation of some cancer cell lines, pointing to its potential application in cancer therapy (Liu et al., 2016).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and any other potential hazards.
Future Directions
This would involve discussing potential future research directions, such as new synthetic methods, potential applications, and areas for further study.
Please consult with a professional chemist or a relevant expert for a comprehensive analysis of this compound. This information is intended to be a general guide and may not be applicable to all situations. Always follow safety guidelines when handling chemicals.
properties
IUPAC Name |
1-ethyl-6-[(4-fluorophenyl)methyl]-4-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3-methylpyrazolo[4,3-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28F2N6O3/c1-3-35-25-24(18(2)30-35)33(27(38)34(26(25)37)16-19-8-10-20(28)11-9-19)17-23(36)32-14-12-31(13-15-32)22-7-5-4-6-21(22)29/h4-11H,3,12-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPMKWRMRNMKAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)N4CCN(CC4)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28F2N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-6-(4-fluorobenzyl)-4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

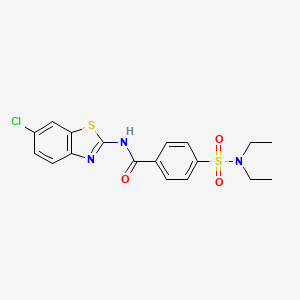
![4-[(3-Oxobenzo[f]chromene-2-carbonyl)amino]benzoic acid](/img/structure/B2810559.png)
![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2810560.png)
![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2810561.png)
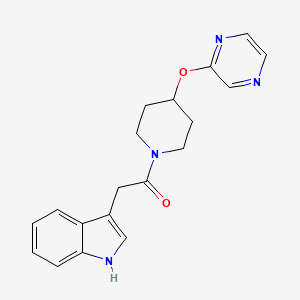
![(E)-2-cyano-N-(oxolan-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2810567.png)
![N-(2-(2-methoxyphenoxy)ethyl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide](/img/structure/B2810568.png)
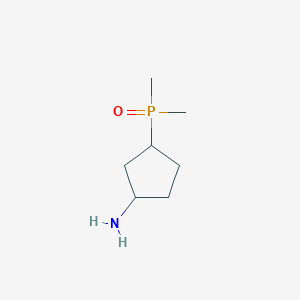

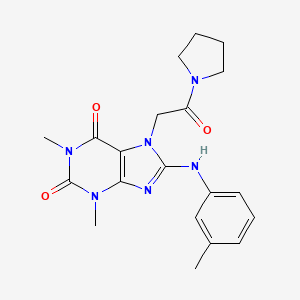
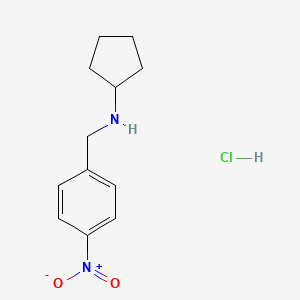
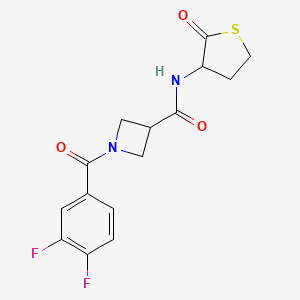
![8-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-7-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2810577.png)
![7-Oxaspiro[4.5]dec-8-en-10-one](/img/structure/B2810581.png)